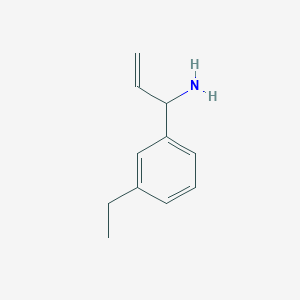

1-(3-Ethylphenyl)prop-2-EN-1-amine

説明

1-(3-Ethylphenyl)prop-2-EN-1-amine is a secondary amine characterized by a propenylamine chain (-CH₂-CH=CH-NH₂) attached to a 3-ethyl-substituted phenyl ring. The ethyl group at the meta position of the aromatic ring introduces steric and electronic effects that influence its physicochemical properties and reactivity. While direct data on this compound’s applications are sparse in the provided evidence, structurally related amines are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile amine functionality and aromatic systems .

特性

分子式 |

C11H15N |

|---|---|

分子量 |

161.24 g/mol |

IUPAC名 |

1-(3-ethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3 |

InChIキー |

UPEPXILXYWQTLR-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=CC=C1)C(C=C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method involves the reaction of 3-ethylphenylacetonitrile with ethylene oxide, followed by hydrolysis and reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

化学反応の分析

Types of Reactions: 1-(3-Ethylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Imines and nitriles.

Reduction: Saturated amines.

Substitution: Various substituted amines and amides.

科学的研究の応用

1-(3-Ethylphenyl)prop-2-EN-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-(3-Ethylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

In contrast, the difluorocyclobutyl group in ’s compound introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity . Salt formation (e.g., hydrochloride in ) significantly improves aqueous solubility, a critical factor for pharmaceutical bioavailability .

Biological Activity 5-MeO-DALT () demonstrates how aromatic indole systems and N-allyl groups confer psychoactive properties, likely via serotonin receptor interactions.

Synthetic Utility The propenylamine chain is a common motif in amine synthesis (e.g., S3 in ). The target compound’s ethylphenyl group could be synthesized via Friedel-Crafts alkylation or cross-coupling, analogous to methods for 3-aminophenyl derivatives in .

Spectroscopic Differentiation

- Compared to S3’s NMR signals (δH 4.2 for -CH₂- and 1.41 for -CH₃), the target compound’s 3-ethyl group would produce distinct splitting patterns (e.g., triplet for ethyl -CH₂CH₃) and upfield shifts due to reduced electron density .

生物活性

1-(3-Ethylphenyl)prop-2-EN-1-amine, also known as (1R)-1-(3-ethylphenyl)prop-2-enylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. The presence of the ethyl group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. In vitro studies suggest that it may disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis .

- Neurotropic Effects : Preliminary studies indicate potential neurotropic effects, suggesting that this compound may promote neurite outgrowth in neuronal cultures. This property could be beneficial for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiproliferative Studies : A study conducted on the compound's effect on MCF-7 cells revealed an IC50 value comparable to established chemotherapeutic agents. The compound's ability to destabilize microtubules was confirmed through tubulin polymerization assays, indicating a mechanism similar to that of vincristine .

- Neurotropic Studies : In vitro experiments using PC12 neuronal cells demonstrated that treatment with this compound resulted in increased neurite length and number compared to control groups. This suggests a role in promoting neuronal growth and repair mechanisms .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| (1R)-1-(3-Methylphenyl)prop-2-enylamine | Methyl group instead of ethyl | Similar antiproliferative effects |

| (1R)-1-(3-Propylphenyl)prop-2-enylamine | Propyl group instead of ethyl | Reduced lipophilicity |

The ethyl substitution appears to enhance both lipophilicity and biological activity compared to its methyl and propyl counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。